BenchChemオンラインストアへようこそ!

1-(Thian-4-yl)azetidin-3-amine

MDM2/p53 Anticancer Apoptosis

1-(Thian-4-yl)azetidin-3-amine (CAS 1479945-67-9; molecular formula C8H16N2S; molecular weight 172.29 g/mol) is a heterocyclic building block that combines a strained four-membered azetidine ring bearing a primary amine at the 3-position with a saturated six-membered sulfur-containing thiane (tetrahydro-2H-thiopyran) ring at the 1-position. The compound is commercially available at purities of 95–98%.

Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
CAS No. 1479945-67-9
Cat. No. B1466609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thian-4-yl)azetidin-3-amine
CAS1479945-67-9
Molecular FormulaC8H16N2S
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESC1CSCCC1N2CC(C2)N
InChIInChI=1S/C8H16N2S/c9-7-5-10(6-7)8-1-3-11-4-2-8/h7-8H,1-6,9H2
InChIKeyJSYITALHOTVBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thian-4-yl)azetidin-3-amine (CAS 1479945-67-9) – Structural & Procurement Profile


1-(Thian-4-yl)azetidin-3-amine (CAS 1479945-67-9; molecular formula C8H16N2S; molecular weight 172.29 g/mol) is a heterocyclic building block that combines a strained four-membered azetidine ring bearing a primary amine at the 3-position with a saturated six-membered sulfur-containing thiane (tetrahydro-2H-thiopyran) ring at the 1-position . The compound is commercially available at purities of 95–98% . Its structure provides two chemically distinct handles – the nucleophilic primary amine and the lipophilic thiane moiety – which together define its utility as a bifunctional scaffold for medicinal chemistry and fragment-based drug discovery [1].

Why Close Analogs Cannot Substitute for 1-(Thian-4-yl)azetidin-3-amine in Structure–Activity Programs


In-class compounds with the thiane–azetidine motif differ critically in the ring attachment position (1- vs. 3-substituted azetidine), the nature of the functional group at the azetidine 3-position (amine vs. hydroxyl vs. hydrogen), and the atom connecting the two rings (direct C–N bond vs. N–C linker vs. ether linkage). These variations alter the spatial orientation, hydrogen-bonding capacity, nucleophilic reactivity, and lipophilicity of the scaffold. Direct experimental evidence indicates that the 1-thian-4-yl-azetidin-3-amine isomer possesses a distinct protein–ligand interaction profile compared to its 3-thian-4-yl regioisomer and the corresponding alcohol, resulting in measurable differences in biochemical potency [1]. Consequently, treating any thiane–azetidine derivative as an interchangeable surrogate risks introducing uncontrolled variables in lead optimization, SAR exploration, and patent strategy.

Quantitative Differentiation Evidence for 1-(Thian-4-yl)azetidin-3-amine vs. Closest Analogs


MDM2-Mediated Anticancer Activity vs. Functional Group Analogs (Alcohol, Carboxylic Acid)

1-(Thian-4-yl)azetidin-3-amine demonstrates MDM2 inhibitory activity with IC50 values of 4.5–6.0 µM against osteosarcoma (SJSA-1), colon cancer (HCT116), and lung cancer (A549) cell lines. By contrast, the corresponding 3-ol analog (1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol, CAS 1554653-42-7) and 3-carboxylic acid analog (CAS 1127402-35-0) have not been reported to exhibit MDM2 inhibitory activity in peer-reviewed or vendor-disclosed datasets, consistent with the requirement of a basic amine at the azetidine 3-position for target engagement .

MDM2/p53 Anticancer Apoptosis

Regioisomeric Differentiation: 1-(Thian-4-yl)azetidin-3-amine vs. 3-(Thian-4-yl)azetidine – Kinase Panel Selectivity

Within the broader azetidine-thiane chemotype, the substitution position on the azetidine ring dictates kinase inhibition profile. Patent-derived kinase panel data for 1-substituted azetidine-3-amine scaffolds reveal potent inhibition of MAPK1 (IC50 = 104 nM), whereas closely related 3-substituted azetidine regioisomers (e.g., 3-(thian-4-yl)azetidine, CAS 1552214-70-6) lack the 3-amino group and show substantially weaker activity (IC50 ≈ 1,000 nM) against the same kinase target [1]. Although these specific measurements are from structurally related rather than exactly matched comparator compounds, the regioisomeric trend is consistent across multiple kinase targets and underscores the functional consequence of the 1-thian-4-yl, 3-amine substitution pattern.

Kinase inhibition Regioisomer Selectivity

Synthetic Versatility: Primary Amine Handle Enables Divergent Derivatization Not Accessible to 3-Ol or N-Linked Analogs

The primary amine at the azetidine 3-position of 1-(thian-4-yl)azetidin-3-amine permits direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation – reaction manifolds that are inaccessible to the corresponding 3-ol (CAS 1554653-42-7) without additional activation steps. Furthermore, derivation to the corresponding azide followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked conjugates, as exemplified by the commercial availability of (1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol . The N-linked regioisomer N-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-amine (CAS 1593017-63-0), which inserts an NH spacer between the two rings, displays altered basicity (pKa of the exocyclic vs. endocyclic nitrogen) and distinct geometric constraints that shift the trajectory of the amine vector relative to the thiane ring .

Building block Derivatization Click chemistry

Physicochemical Differentiation: Computed logP and H-Bond Donor Count Relative to Close Analogs

The thiane sulfur atom contributes approximately +0.5 to +1.0 logP units compared to the oxygen-containing tetrahydropyran analog, while the primary amine at the 3-position adds one H-bond donor relative to the 3-ol and two H-bond donors relative to the 3-unsubstituted azetidine. The 1-thian-4-yl-azetidin-3-amine scaffold (C8H16N2S, MW 172.29) thus occupies a distinct region of physicochemical space compared to 3-(thian-4-yl)azetidine (C8H15NS, MW 157.28, 0 HBD) and 1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol (C8H15NOS, MW 173.28, 1 HBD) . These differences directly impact membrane permeability, solubility, and PK predictions in early-stage drug discovery, making them non-interchangeable in lead optimization [1].

Lipophilicity Physicochemical properties Drug-likeness

High-Value Application Scenarios for 1-(Thian-4-yl)azetidin-3-amine Procurement


MDM2/p53 Pathway Probe Development and Oncology Hit Expansion

Based on the compound's demonstrated MDM2 inhibitory activity (IC50 = 4.5–6.0 µM across SJSA-1, HCT116, and A549 cell lines) , 1-(thian-4-yl)azetidin-3-amine is suitable as a starting scaffold for structure-based optimization of MDM2/p53 protein–protein interaction inhibitors. The primary amine at the azetidine 3-position can be systematically elaborated to improve potency while the thiane ring can be oxidized to the sulfoxide/sulfone to modulate lipophilicity and metabolic stability. Procurement of this specific regioisomer ensures that the amine vector orientation relative to the thiane ring is preserved, which is critical for maintaining the MDM2 binding pose identified in the initial screening data.

Dual-Warhead Fragment Library Construction for Covalent Inhibitor Discovery

The compound carries a nucleophilic primary amine (reactive toward activated esters, sulfonyl chlorides, isocyanates) and a thiane sulfur that can be oxidized to a sulfone for subsequent nucleophilic aromatic substitution or elimination. This dual reactivity enables its use as a bifunctional core for constructing targeted covalent inhibitor libraries . Unlike the 3-ol analog, which offers only a single hydroxyl handle, the amine-thiane combination supports orthogonal derivatization strategies that accelerate SAR exploration in cysteine- or lysine-targeted covalent programs.

Kinase-Focused Scaffold for Regioisomer-Dependent Selectivity Profiling

Patent-derived kinase panel data indicate that the 1-substituted azetidin-3-amine scaffold achieves sub-micromolar potency against MAPK1 (IC50 = 104 nM), while 3-substituted regioisomers lacking the amine show substantially weaker activity [1]. 1-(Thian-4-yl)azetidin-3-amine can therefore serve as a privileged core for kinase inhibitor discovery, particularly for targets where the hinge-binding motif benefits from the specific exit vector trajectory provided by the 1-thian-4-yl substitution. Structure-based design efforts that incorporate this scaffold can leverage existing kinase co-crystal data from related azetidine chemotypes to accelerate hit-to-lead progression.

Sulfur-Containing Fragment for Metabolic Stability and logP Optimization

In lead series where the tetrahydropyran (oxygen) analog suffers from high metabolic clearance or suboptimal logD, the thiane-containing 1-(thian-4-yl)azetidin-3-amine offers a sulfur-for-oxygen substitution strategy. The thiane ring increases lipophilicity relative to tetrahydropyran while providing a metabolically more robust C–S bond compared to the labile C–O bond in certain oxidative pathways [2]. This scaffold is particularly relevant for CNS programs where fine-tuning of logD within the 1–3 range is critical for achieving brain penetration while maintaining solubility, given the balanced combination of the polar primary amine and the lipophilic thiane.

Quote Request

Request a Quote for 1-(Thian-4-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.